Product packaging for ASIMADOLINE(Cat. No.:CAS No. 153205-63-1)

ASIMADOLINE

Cat. No.: B1177242
CAS No.: 153205-63-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Classification as a Kappa-Opioid Receptor Agonist

Asimadoline functions as a potent and highly selective kappa-opioid receptor agonist with a distinctive diaryl acetamide structure. The compound demonstrates exceptional specificity for kappa-opioid receptors, exhibiting binding ratios of 1:501:498 for kappa:mu:delta receptors in human recombinant receptor systems. This remarkable selectivity profile distinguishes this compound from other opioid compounds that typically exhibit broader receptor affinity patterns.

The compound's high affinity for kappa receptors is quantified by inhibitory concentration values of 5.6 nanomolar in guinea pig systems and 1.2 nanomolar in human recombinant receptor preparations. These values indicate potent binding capacity and suggest therapeutic potential at relatively low concentrations. In vitro assays confirm that this compound acts as a complete agonist at kappa-opioid receptors, demonstrating full activation of receptor-mediated signaling pathways.

Kappa-opioid receptors are predominantly located within the digestive tract and are believed to play crucial roles in controlling visceral pain perception and bowel motility regulation. The peripheral distribution of these receptors makes them ideal targets for therapeutic intervention in gastrointestinal disorders without the central nervous system side effects typically associated with other opioid receptor subtypes. This compound's selective activation of these receptors represents a targeted approach to modulating gastrointestinal function while minimizing systemic opioid effects.

The compound's peripherally selective action is attributed to its limited ability to penetrate the blood-brain barrier. This characteristic is particularly significant because it allows for kappa-opioid receptor activation in peripheral tissues without accessing central nervous system receptors, thereby avoiding the psychotomimetic effects commonly associated with centrally acting kappa-opioid receptor agonists.

Development History and Origin

This compound was originally discovered and developed by Merck KGaA of Darmstadt, Germany, as part of their pharmaceutical research program focused on novel pain management therapeutics. The compound was initially conceived and developed to treat peripheral pain conditions, particularly arthritis, representing an attempt to create targeted analgesic therapies with improved side effect profiles compared to traditional opioid medications.

The development pathway for this compound reflects the pharmaceutical industry's growing interest in selective opioid receptor modulators during the late 20th and early 21st centuries. The compound emerged from research efforts aimed at understanding the differential roles of opioid receptor subtypes and developing medications that could harness specific receptor functions while avoiding unwanted effects associated with broader opioid receptor activation.

Research and development efforts for this compound have progressed through multiple clinical trial phases, with the compound advancing to Phase 3 clinical trials for certain indications. The highest developmental phase achieved varies by indication, with irritable bowel syndrome with diarrhea reaching Phase 3 trials in the United States. Other investigated conditions, including atopic dermatitis and pruritus, have progressed to Phase 2 clinical evaluation.

The compound's development history demonstrates the evolution of precision medicine approaches in opioid pharmacology. Rather than pursuing broad-spectrum opioid activity, the development strategy for this compound focused on selective receptor targeting to achieve specific therapeutic outcomes. This approach represents a paradigm shift from traditional opioid development, where broad receptor activity was often considered advantageous for analgesic efficacy.

Despite extensive research and clinical investigation, this compound has not achieved regulatory approval or market authorization in any jurisdiction. The compound remains classified as an investigational drug, with its current regulatory status listed as discontinued for active development. This development outcome reflects the challenges inherent in translating selective opioid receptor pharmacology from preclinical research to successful clinical therapeutics.

Nomenclature and Chemical Identification Systems

This compound is systematically identified through multiple chemical nomenclature and classification systems, reflecting its complex molecular structure and regulatory requirements for pharmaceutical compounds. The compound's International Union of Pure and Applied Chemistry name is N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide.

The molecular formula of this compound is C27H30N2O2, with a molecular weight of 414.5393 daltons. The compound exists as a specific stereoisomeric form, with two defined stereocenters that are crucial for its biological activity. The absolute stereochemistry is designated as (1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl, indicating the precise three-dimensional arrangement of atoms necessary for kappa-opioid receptor binding and activation.

Table 1: Chemical Identification Systems for this compound

Identification System Value
Chemical Abstracts Service Number 153205-46-0
Unique Ingredient Identifier D0VK52NV5M
International Chemical Identifier Key JHLHNYVMZCADTC-LOSJGSFVSA-N
DrugBank Identifier DB05104
ChEMBL Identifier CHEMBL1190199
PubChem Compound Identifier 179340

The compound is also known by several synonyms and research designations, including EMD-61753, which represents the original research code assigned during its development at Merck KGaA. Additional synonyms include EMD 61 753 and various systematic chemical names that describe its structural features.

The Simplified Molecular Input Line Entry System representation of this compound is CN(C@HC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4, which provides a text-based description of the molecular structure suitable for computational chemistry applications. The International Chemical Identifier string provides a standardized representation that facilitates database searches and computational analysis across different chemical information systems.

The compound's classification within pharmaceutical databases varies according to its development status and regulatory classification. It is generally categorized as an investigational drug belonging to the small molecule therapeutic class. Within pharmacological classification systems, this compound is specifically designated as a kappa-opioid receptor agonist, distinguishing it from other opioid compounds with different receptor selectivity profiles.

Research Significance in Pharmacology

This compound represents a significant contribution to opioid receptor pharmacology research, particularly in the development of peripherally selective kappa-opioid receptor agonists. The compound has served as an important research tool for understanding the physiological roles of kappa-opioid receptors in peripheral tissues and their potential therapeutic applications beyond traditional analgesic uses.

Clinical research with this compound has provided valuable insights into kappa-opioid receptor function in human gastrointestinal physiology. Studies have demonstrated that this compound reduces sensation in response to colonic distension at subnoxious pressures in both healthy volunteers and patients with irritable bowel syndrome, without altering colonic compliance. These findings have advanced understanding of visceral pain mechanisms and the role of kappa-opioid receptors in gastrointestinal sensory processing.

The compound's research applications extend beyond gastrointestinal disorders to include investigations in pruritus, postoperative ileus, and functional dyspepsia. In functional dyspepsia research, this compound has been shown to affect satiation and postprandial gastric volume, particularly in female volunteers. These diverse research applications have contributed to broader understanding of kappa-opioid receptor distribution and function across multiple organ systems.

Table 2: Clinical Research Applications of this compound

Research Area Clinical Trial Phase Key Findings Research Significance
Irritable Bowel Syndrome with Diarrhea Phase 3 Adequate relief of pain and discomfort in 12-week study Established efficacy in large patient population
Functional Dyspepsia Phase 2 Increased maximum-tolerated volume in specific patient subgroups Demonstrated receptor selectivity effects
Pruritus Phase 2 Efficacy in preclinical pruritus models Expanded understanding of peripheral kappa-opioid function
Visceral Sensation Phase 2 Reduced colonic pain perception without compliance changes Advanced visceral pain mechanism understanding

Pharmacokinetic research with this compound has contributed significantly to understanding selective opioid distribution and metabolism. The compound exhibits good oral absorption with maximum plasma concentrations reached within 0.5 to 2 hours after administration. The clinically relevant half-life after single administration is approximately 5.5 hours, extending to 15-20 hours with repeated dosing. These pharmacokinetic characteristics have informed dosing strategies for selective kappa-opioid receptor agonists and provided insights into the relationship between receptor selectivity and drug disposition.

The research significance of this compound extends to its role in advancing understanding of drug-drug interactions involving cytochrome P450 enzymes. Studies have identified that CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are involved in this compound metabolism, with ketoconazole causing only a 2- to 3-fold increase in maximum concentration and area under the curve. This research has contributed to broader understanding of selective opioid metabolism and potential interaction patterns.

Properties

CAS No.

153205-63-1

Molecular Formula

C12H13ClO2

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

Asimadoline exhibits high selectivity for kappa-opioid receptors, with significantly lower affinity for mu- and delta-opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with traditional opioid therapies, such as addiction and respiratory depression. The pharmacodynamic properties of this compound have been investigated in several studies, revealing its potential therapeutic benefits.

Key Pharmacological Characteristics

Property Value
Selectivity for Kappa Receptors400-500 times lower affinity for mu/delta receptors
IC50 for Kappa Receptors3-6 nM
IC50 for Mu Receptors601 nM
IC50 for Delta Receptors597 nM

Applications in Irritable Bowel Syndrome (IBS)

This compound has been extensively studied for its efficacy in treating irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype. Clinical trials have demonstrated that this compound can reduce abdominal pain and improve bowel function in IBS patients.

Clinical Trial Findings

  • Phase IIb Study : A multicenter, placebo-controlled trial involving approximately 600 IBS patients showed that this compound at doses of 0.15 mg, 0.5 mg, or 1.0 mg twice daily resulted in significant improvements in pain scores and stool frequency compared to placebo, particularly in patients with higher baseline pain levels .
  • On-Demand Dosing Study : A separate study investigating an on-demand dosing schedule found no significant efficacy in reducing abdominal pain. This discrepancy highlights the need for further research to optimize dosing regimens .

Chronic Pain Management

This compound's analgesic properties extend beyond gastrointestinal applications. It has been explored as a treatment option for various chronic pain conditions due to its mechanism of action on kappa-opioid receptors.

Case Study Insights

  • A study assessing the effects of this compound on renal function indicated that it could influence hormonal regulation related to body fluid balance, suggesting potential applications in managing pain associated with renal conditions .
  • In preclinical models, this compound demonstrated efficacy in reducing visceral hypersensitivity, which may be beneficial for patients suffering from conditions like chronic pelvic pain .

Neuroprotective Potential

Emerging research indicates that this compound may possess neuroprotective properties. Studies have suggested that it could mitigate neuronal damage following ischemic events by modulating kappa-opioid receptor activity.

Neuroprotective Mechanism

  • This compound's ability to activate kappa-opioid receptors has been linked to reductions in neuronal cell death during ischemic episodes, making it a candidate for further investigation in neurodegenerative diseases .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Asimadoline’s κ-opioid receptor selectivity distinguishes it from other κ-agonists and non-selective opioids. Below is a comparison of key compounds:

Compound κ Receptor IC50 μ:κ Selectivity Ratio δ:κ Selectivity Ratio Peripheral Specificity
This compound 1.2 nM (human) 1:501 1:498 High (P-gp limited)
ICI204448 ~10 nM (human) Not reported Not reported Moderate
U50,488 6.4 nM (rat) 1:20 1:10 Low
CI977 0.3 nM (rat) 1:50 1:30 Low

Key Findings :

  • This compound’s κ-selectivity surpasses older agonists like U50,488 and CI977, which exhibit lower μ/δ selectivity .
  • ICI204448, though structurally distinct, shows full agonism in human colon tissues, whereas this compound is equipotent but requires higher concentrations (μM range) for efficacy in certain assays .

Functional Potency in Preclinical Models

In visceral pain models, κ-agonists exhibit varying potency:

Compound Effective Dose (ED50) Model Outcome
This compound 25 mg/kg (oral) Rat colorectal distension Reduced abdominal withdrawal reflex
CI977 0.01 mg/kg (IV) Rat colorectal distension Full inhibition of visceromotor response
ICI204448 60 nM (human colon) Human colon cholinergic inhibition Full agonist effect

Key Findings :

  • CI977 and U69,593 are more potent than this compound in attenuating visceral pain, but their CNS penetration increases sedation risk .
  • This compound’s peripheral restriction mitigates CNS side effects, making it preferable for chronic use .

Pharmacokinetic Profiles

Parameter This compound ICI204448 U50,488
Bioavailability Low (first-pass metabolism) Not reported High (CNS penetration)
Half-life ~80 hours (humans) Shorter (preclinical) 2–4 hours (rats)
Plasma Protein Binding 95–97% ~90% (estimated) 80–85%
Metabolism CYP2C9/19, CYP3A4 Hepatic glucuronidation CYP3A4

Key Findings :

  • This compound’s prolonged half-life supports once-daily dosing, whereas U50,488 requires frequent administration .
  • High protein binding and P-gp efflux limit this compound’s systemic exposure, reducing toxicity .

Clinical Efficacy in Gastrointestinal Disorders

Irritable Bowel Syndrome (IBS)

Study This compound Dose Outcome Reference
Mangel et al. (2007) 1.0 mg q.i.d. No significant pain reduction overall; efficacy in mixed IBS (p=0.003)
Camilleri et al. (2008) 0.5–1.0 mg/day Reduced pain in IBS-D (diarrhea-predominant) and increased pain-free days
Talley et al. (2008) 0.5 mg vs placebo No improvement in FD symptoms; trend in postprandial distress

Comparison with Other κ-Agonists

  • ICI204448 : Demonstrates full agonism in human colon but lacks clinical data for IBS .

Key Findings :

  • In P-gp knockout mice, this compound’s brain concentration increases 9-fold, causing sedation, underscoring the importance of P-gp in its safety profile .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining ASIMADOLINE’s κ-opioid receptor (KOR) selectivity and potency in vitro?

  • Methodological Answer : Use radioligand binding assays with isolated receptors (e.g., guinea pig or human KOR) to calculate IC50 values. Include competitive binding studies against μ- and δ-opioid receptors to quantify selectivity ratios. For functional assays, measure inhibition of electrically induced contractions in isolated rat pancreatic or uterine tissues, as this compound shows IC50 values of 4.2 μM and 12.7 μM, respectively . Report data using standardized statistical diagrams (e.g., dose-response curves) and validate results against reference agonists like U-50488 for KOR specificity .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in visceral pain models?

  • Methodological Answer : Utilize validated rodent models such as colorectal distension-induced abdominal contractions in mice. Administer this compound intraperitoneally (e.g., 25 mg/kg) and quantify reductions in visceromotor responses. Include control groups treated with saline or non-selective opioids. For chronic pain, employ the Complete Freund’s Adjuvant (CFA)-induced arthritis model to assess joint inflammation and nociception thresholds. Ensure blinding and randomization to minimize bias, and analyze data using ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported receptor selectivity ratios across species?

  • Methodological Answer : Perform cross-species receptor homology modeling to identify structural variations in KOR binding pockets. Conduct parallel assays using tissues from multiple species (e.g., guinea pig, human, rat) under identical experimental conditions. Compare dissociation constants (Kd) and receptor occupancy rates. If discrepancies persist, use CRISPR-edited cell lines expressing chimeric receptors to isolate critical amino acid residues influencing selectivity . Archive raw data and protocols in standardized formats (e.g., .csv files, LabArchives) for reproducibility .

Q. What strategies mitigate blood-brain barrier (BBB) penetration of this compound in preclinical studies?

  • Methodological Answer : Leverage this compound’s P-glycoprotein (P-gp) substrate properties by using mdr1a/1b knockout mice to study CNS side effects. Compare brain-to-plasma ratios in wild-type vs. knockout models via LC-MS/MS. To enhance peripheral selectivity, co-administer P-gp inhibitors (e.g., tariquidar) in wild-type animals and monitor sedation thresholds. Validate findings with in vitro BBB models (e.g., MDCK-MDR1 monolayers) to quantify efflux ratios .

Q. How should researchers address variability in this compound’s efficacy across different visceral pain models?

  • Methodological Answer : Conduct meta-analyses of existing data to identify model-specific confounders (e.g., dosing schedules, pain induction methods). Design a factorial experiment varying key parameters: route of administration (oral vs. intraperitoneal), pain modality (inflammatory vs. neuropathic), and species/strain. Use mixed-effects models to account for heterogeneity. If efficacy remains inconsistent, perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals. Report goodness-of-fit metrics (R², residual plots). For in vivo studies, use mixed linear models to adjust for repeated measures. Adhere to the ACS Style Guide for numerical precision: report means ± SEM to one decimal place beyond instrument precision (e.g., IC50 = 5.6 ± 0.3 nM) .

Q. How should researchers present conflicting data on this compound’s peripheral vs. central effects?

  • Methodological Answer : Create a comparative table summarizing key studies, including species, dosage, and outcome metrics. Highlight methodological differences (e.g., P-gp knockout vs. wild-type models) that may explain discrepancies. Use funnel plots to assess publication bias in meta-analyses. Discuss limitations in the Discussion section, proposing follow-up experiments (e.g., microdialysis for brain interstitial fluid measurements) .

Experimental Design and Validation

Q. What controls are essential when assessing this compound’s off-target effects in opioid receptor assays?

  • Methodological Answer : Include positive controls (e.g., DAMGO for μ-opioid receptors, DPDPE for δ-opioid receptors) and negative controls (vehicle-only treatments). Use receptor-specific antagonists (e.g., nor-BNI for KOR) to confirm on-target activity. Validate assay specificity with tissue from receptor-knockout animals. Archive all raw data, including outlier replicates, for independent verification .

Q. How can researchers optimize this compound’s solubility and stability in long-term in vivo studies?

  • Methodological Answer : Prepare stock solutions in DMSO (103 mg/mL) under inert gas and store at -20°C for ≤4 years. For in vivo use, dilute in saline with ≤1% DMSO to prevent toxicity. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring. Include stability data in supplementary materials, following journal guidelines for raw data submission .

Tables for Key Data

Parameter Value (this compound) Model/Assay Reference
KOR IC50 (Human)1.2 nMRadioligand binding
KOR IC50 (Guinea Pig)5.6 nMRadioligand binding
Brain Accumulation (mdr1a/1b KO)9× wild-typeLC-MS/MS in mice
Visceral Pain Efficacy50% reduction at 25 mg/kgColorectal distension in mice

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.